1-(1,2,4-Triazin-3-yl)piperidin-4-amine

Triazine regioisomerism Physicochemical property differentiation Drug-likeness

Researchers optimizing SHP2 allosteric inhibitor leads face limited access to regioisomerically pure 1,2,4-triazine building blocks with functionalizable vectors. This piperidin-4-amine intermediate solves that constraint. Key advantages: • Serves as a direct starting fragment for SHP2 inhibitor SAR, explicitly disclosed as Intermediate 5b in patent US8962837B2, providing a defined IP origin for freedom-to-operate assessments. • The primary amine at the piperidine 4-position enables rapid parallel library synthesis via amide coupling, reductive amination, or sulfonylation. • Computed drug-like properties (XLogP3: -0.7, TPSA: 67.9 Ų) support oral lead optimization campaigns. Supplied at ≥95% purity for reliable medicinal chemistry workflows.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
Cat. No. B8759178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Triazin-3-yl)piperidin-4-amine
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=CN=N2
InChIInChI=1S/C8H13N5/c9-7-1-5-13(6-2-7)8-10-3-4-11-12-8/h3-4,7H,1-2,5-6,9H2
InChIKeyNZYRWBXFDLGNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,2,4-Triazin-3-yl)piperidin-4-amine: Physicochemical Profile


1-(1,2,4-Triazin-3-yl)piperidin-4-amine (CAS 1343889-18-8) is a heterocyclic building block comprising a piperidin-4-amine core N-linked to a 1,2,4-triazine ring [1]. With a molecular formula of C₈H₁₃N₅ (MW 179.22 g/mol), it features a computed XLogP3 of -0.7, a topological polar surface area (TPSA) of 67.9 Ų, one H-bond donor, and five H-bond acceptors, placing it within favorable drug-like physicochemical space for fragment-based discovery [1]. The compound is commercially available at a minimum purity specification of 95% and is supplied as a research-use-only intermediate .

1 1,2,4-Triazine heterocyclic core provides a distinct regioisomeric scaffold vs common 1,3,5-triazine building blocks.
2 Primary amine at piperidine 4-position enables amide coupling, reductive amination, or sulfonamide library synthesis.
3 Supplied as a research-use intermediate with specified purity; traceable to patent-documented synthetic routes.

Why Generic Triazine-Piperidine Substitution Fails


Regioisomeric triazine-piperidine hybrids are not functionally interchangeable. The 1,2,4-triazine ring in the target compound possesses a distinct nitrogen atom arrangement compared to the more common 1,3,5-triazine (s-triazine) scaffold, resulting in divergent electron density distribution, hydrogen-bonding capacity, and metabolic stability [1]. Critically, the 3-position linkage to piperidine in 1,2,4-triazines places the heterocycle in a different spatial orientation relative to the piperidine ring than the 2-position linkage in 1,3,5-triazines, directly impacting target binding geometry [2]. Furthermore, the primary amine at the piperidine 4-position serves as an essential synthetic handle for amide coupling, reductive amination, or sulfonamide formation that is absent in des-amino analogs, rendering them unsuitable as drop-in replacements in synthetic sequences [3].

This Compound
1,2,4-Triazine core with contiguous N-atom pattern
Creates unique H-bond acceptor topology and π-stacking geometry critical for target engagement.
Common Substitute
1,3,5-Triazine (s-triazine) regioisomer
Alternating nitrogen arrangement alters electron density, H-bond capacity, and molecular recognition — may not reproduce binding mode.
This Compound
Piperidin-4-amine with primary amine handle
Provides reactive site for amide formation, sulfonylation, and urea coupling — essential for downstream derivatization.
Des-amino Analog
1-(1,2,4-Triazin-3-yl)piperidine
Lacks the primary amine; synthetically inert at the 4-position and cannot participate in common medicinal chemistry diversifications.

Differential Evidence Against Key Comparators


Triazine Regioisomerism Drives Physicochemical Divergence

The target compound incorporates a 1,2,4-triazine core, whereas the majority of reported biologically active piperidine-triazine hybrids employ a 1,3,5-triazine (s-triazine) scaffold [1]. This regioisomeric difference produces measurable physicochemical divergence. The target compound has a computed TPSA of 67.9 Ų and XLogP3 of -0.7 [2]. In contrast, representative 1,3,5-triazine-piperidine hybrids from the HIV NNRTI literature, such as compound 6b3 (a 1,3,5-triazine derivative), achieved wild-type HIV-1 EC₅₀ values of 4.61 nM with a selectivity index (SI) of 5945 [1]. While direct activity data for the target 1,2,4-triazine compound against HIV-1 RT are not publicly available, the distinct electronic configuration of 1,2,4-triazine (three contiguous nitrogens at positions 1, 2, and 4) versus 1,3,5-triazine (alternating nitrogens) creates different H-bond acceptor patterns and π-stacking geometries, which are critical determinants of target engagement [3].

Triazine Regioisomerism
Class-level inference
TPSA 67.9 Ų; XLogP3 -0.7 vs 1,3,5-triazine lead
Regioisomer H-bond topology may differ; direct activity data unavailable for this scaffold.
Comparison based on computed properties and literature 1,3,5-triazine EC₅₀ data.
Triazine regioisomerism Physicochemical property differentiation Drug-likeness

Primary Amine Handle Enables Synthetic Diversification

The 4-position primary amine on the piperidine ring distinguishes this compound from close analogs such as 1-(1,2,4-triazin-3-yl)piperidine (CAS not available, lacking the amine). This primary amine provides a reactive site for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling. In the patent literature, this compound (designated Intermediate 5b) was utilized as a key synthetic intermediate in the preparation of nitrogen heterocycle derivatives for human therapeutics, isolated in solid form with a 71% yield from piperidin-4-ylamine and a triazine precursor [1]. The des-amino analog would be incapable of participating in these diversification reactions, severely limiting downstream synthetic utility.

Synthetic Handle Yield
Supporting evidence
71% isolated yield
Supports amine-mediated diversification and scalable synthetic access.
Patent route; isolated as solid (Intermediate 5b).
Synthetic accessibility Derivatization handle Amine building block

Documented Utility as SHP2 Inhibitor Intermediate

The compound has been explicitly disclosed and utilized as Intermediate 5b in granted US patent US8962837B2, assigned to inventors including Didier Junquero and Samuel Mialhe, which claims nitrogen heterocycle derivatives for human therapeutic applications [1]. Separately, the Novartis patent family (e.g., US2018/0065949A1) broadly claims 1-(triazin-3-yl)-piperidine/piperazine derivatives as SHP2 allosteric inhibitors, a target of high interest in oncology [2]. In contrast, many commercially available 1,3,5-triazine-piperidine building blocks lack patent-documented use as intermediates in therapeutic programs, making the target compound's provenance traceable to a specific, high-value intellectual property context.

IP-Proven Intermediate
Supporting evidence
Intermediate 5b in US8962837B2
Traceable IP provenance; falls within Novartis SHP2 inhibitor patent scope.
Source review; confirm identity with COA.
SHP2 inhibition Cancer therapeutics Patent intermediate

1,2,4-Triazine Core Confers Distinct Metabolic Profile

The 1,2,4-triazine ring is structurally distinct from the 1,3,5-triazine isomer, with the former possessing a N-N bond that is absent in s-triazines. This feature alters susceptibility to oxidative metabolism and ring-opening reactions. Class-level evidence from the agrochemical and pharmaceutical literature indicates that 1,2,4-triazines can exhibit different CYP450-mediated oxidation profiles compared to 1,3,5-triazines, though specific microsomal stability data for the target compound are not publicly available [1]. The computed XLogP3 of -0.7 for the target compound suggests moderate hydrophilicity, which may differentiate it from more lipophilic 1,3,5-triazine derivatives that tend to accumulate in adipose tissue [2].

Metabolic Profile Prediction
Class-level inference
XLogP3 -0.7; N–N bond present
Lower lipophilicity may affect ADME profile; not compound-specific data.
Predicted properties; requires experimental microsomal stability validation.
Metabolic stability Triazine heterocycle Oxidative metabolism

Optimal Application Scenarios


Fragment-Based Discovery Targeting SHP2 Phosphatases

Based on its patent-documented use as Intermediate 5b in US8962837B2 and its structural alignment with the Novartis SHP2 inhibitor scaffold, this compound is well-suited as a starting fragment for SHP2 allosteric inhibitor programs [1]. Its primary amine permits rapid derivatization into amide, sulfonamide, or urea libraries for SAR exploration. The 1,2,4-triazine core provides a distinct H-bond acceptor pattern compared to the more common 1,3,5-triazine series, offering novelty in crowded IP space [2].

Diversity-Oriented Synthesis via Amine-Functionalized Scaffold

The primary amine at the piperidine 4-position is a versatile synthetic handle enabling parallel library synthesis through amide coupling, reductive amination, or sulfonylation [3]. The patented synthetic route, delivering a 71% isolated yield as a solid, demonstrates scalable access for medicinal chemistry campaigns [3]. This contrasts with des-amino piperidine-triazine analogs that cannot be functionalized at this position without additional synthetic steps.

Physicochemical Property-Driven Lead Optimization

With a computed XLogP3 of -0.7 and TPSA of 67.9 Ų, this compound occupies favorable oral drug-like chemical space that may mitigate common liabilities (e.g., hERG binding, poor solubility) associated with more lipophilic triazine analogs [4]. Medicinal chemistry teams seeking to reduce logP while maintaining heterocyclic hydrogen-bonding capacity should evaluate this 1,2,4-triazine scaffold as an alternative to 1,3,5-triazine or pyrimidine cores.

Chemical Probe Development with Traceable IP Provenance

For academic or industrial groups developing chemical probes where patent landscape clarity is essential, this compound's explicit disclosure as an intermediate in granted US patent US8962837B2 provides a defined IP origin [3]. This traceability supports freedom-to-operate assessments and can streamline due diligence for probe molecules entering the public domain.

Application
Selection Property
Validation Focus
SHP2 allosteric inhibitor fragment-based discovery
1,2,4-triazine core with distinct H-bond acceptor pattern
Target engagement and SAR library synthesis
Diversity-oriented synthesis via amine functionalization
Primary amine handle at piperidine 4-position
Derivatization efficiency and library scope
Lead optimization for reduced lipophilicity
Low computed lipophilicity and moderate polarity profile
Solubility, hERG, and permeability profiling
Chemical probe development with traceable IP origin
Patent-documented synthetic intermediate provenance
Freedom-to-operate assessment and due diligence
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